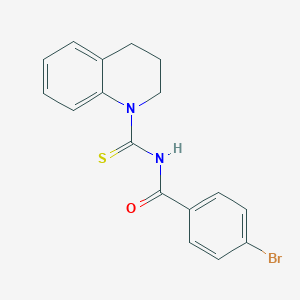

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry.

Aplicaciones Científicas De Investigación

Chemical Reactions and Structural Analysis

- Gromachevskava et al. (2020) explored the reactions of substituted dihydroquinazolines, including compounds structurally similar to 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide. They found that these compounds undergo N-alkylation, leading to various substituted dihydroquinazolines and in some cases, the opening of the heterocyclic ring. X-ray structural analysis was used to investigate these molecular structures (Gromachevskava et al., 2020).

Synthesis and Receptor Binding

- A study by Fan et al. (2011) focused on the synthesis of analogs of 5-Bromo-N- derivatives, including structures resembling this compound, examining their binding affinity and selectivity for σ1 and σ2 receptors. The results highlighted the importance of the nitrogen position in the ring for receptor binding affinity and selectivity (Fan, Lever, & Lever, 2011).

Antitumor Agents

- Research by Bavetsias et al. (2002) looked into quinazolin-4-one antitumor agents, akin to this compound. They synthesized water-soluble analogues of these compounds, noting their high growth-inhibitory activity and unique biochemical characteristics such as delayed cell-cycle arrest (Bavetsias et al., 2002).

Cobalt-Promoted Dimerization

- Grigorjeva and Daugulis (2015) developed a method for cobalt-promoted dimerization of aminoquinoline benzamides, a process relevant to compounds similar to this compound. This method could potentially be applied to the synthesis of structurally related compounds (Grigorjeva & Daugulis, 2015).

Synthesis of Isoquinoline Derivatives

- He et al. (2016) synthesized 4-bromo-1,2-dihydroisoquinolines, which share structural similarities with the target compound. They proposed a bromonium ylide as a key intermediate in the synthesis process (He et al., 2016).

Synthesis of Quinazolinones

- El-Hashash et al. (2016) explored the synthesis of quinazolinones, which are structurally related to the target compound. They investigated reactions that afford these compounds, expected to have interesting biological activities (El-Hashash, Azab, & Morsy, 2016).

Metal Complex Formation

- Binzet et al. (2009) studied the formation of metal complexes with 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands. These complexes, which may include structures similar to the target compound, were characterized using various analytical techniques (Binzet et al., 2009).

Mecanismo De Acción

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have diverse biological activities such as anti-inflammatory, anticancer, and antimalarial effects .

Mode of Action

Quinoline derivatives are known to interact with various biological targets leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The lipophilicity of similar compounds has been established, which can impact their bioavailability .

Result of Action

Similar compounds have been screened for their in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity .

Action Environment

The environmental conditions can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

4-bromo-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c18-14-9-7-13(8-10-14)16(21)19-17(22)20-11-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-10H,3,5,11H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLXGLMVGBTRSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383920.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383921.png)

![allyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383924.png)

![allyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383926.png)

![isobutyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383928.png)

![(E)-[4-(benzyloxy)-3-methylphenyl]{1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-(3,4,5-trimethoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B383930.png)

![benzyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383931.png)

![benzyl 8-methyl-4-oxo-6-(2-phenylvinyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383932.png)

![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B383934.png)

![1-{[3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-phenylpiperazine](/img/structure/B383935.png)

![N-(4-chlorophenyl)-2-({3-cyano-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridin-2-yl}sulfanyl)acetamide](/img/structure/B383941.png)

![Methyl 2-{[2-(2-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B383942.png)

![6-[4-(Allyloxy)phenyl]-2-[(4-methylbenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B383943.png)